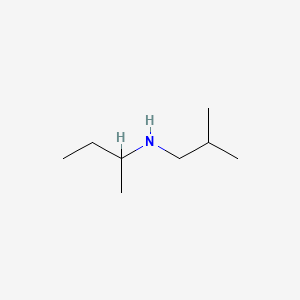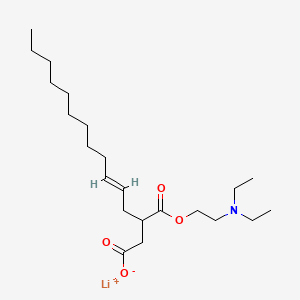
Ethyl-N-alpha-lauroyl-L-arginate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-N-alpha-lauroyl-L-arginate acetate is a cationic surfactant derived from natural amino acids. It is known for its broad-spectrum antimicrobial activity and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized from L-arginine, lauric acid, and ethanol, and is recognized for its low toxicity and high biodegradability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl-N-alpha-lauroyl-L-arginate acetate is synthesized through a multi-step process:
Esterification: L-arginine is esterified with ethanol to form L-arginine ethyl ester.
Acylation: The ester is then reacted with lauroyl chloride to produce ethyl-N-alpha-lauroyl-L-arginate.
Acetylation: Finally, the product is acetylated to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and acylation reactions under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a closed system to prevent contamination and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-N-alpha-lauroyl-L-arginate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
Ethyl-N-alpha-lauroyl-L-arginate acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: It is investigated for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used as a preservative in food and cosmetic products due to its antimicrobial activity
Mecanismo De Acción
The antimicrobial activity of ethyl-N-alpha-lauroyl-L-arginate acetate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses .
Comparación Con Compuestos Similares
Ethyl-N-alpha-lauroyl-L-arginate acetate is unique due to its combination of low toxicity, high biodegradability, and broad-spectrum antimicrobial activity. Similar compounds include:
Lauric arginate ethyl ester: Another cationic surfactant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and disinfectant.
Benzalkonium chloride: A widely used antimicrobial agent in disinfectants and antiseptics
This compound stands out due to its natural amino acid-based structure, making it more environmentally friendly and less toxic compared to synthetic surfactants .
Propiedades
Número CAS |
92071-96-0 |
|---|---|
Fórmula molecular |
C22H44N4O5 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
acetic acid;ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate |
InChI |
InChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1 |
Clave InChI |
XYXKDWVGRJVEAO-LMOVPXPDSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.CC(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)







![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)





